![molecular formula C15H21BrN2O B6633998 N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide](/img/structure/B6633998.png)
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide, also known as BRL-15572, is a compound that has been widely studied in scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide is a selective antagonist of the neuropeptide Y2 receptor (NPY2R), which is involved in the regulation of anxiety, mood, and addiction. By blocking the NPY2R, N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide may reduce the release of stress hormones and increase the activity of neurotransmitters such as serotonin and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide can reduce anxiety-like behavior in rodents, as well as improve depressive symptoms. It may also reduce drug-seeking behavior in addiction models. In addition, N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide in lab experiments is its selectivity for the NPY2R, which reduces the potential for off-target effects. However, one limitation is that the compound has relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide. One area of interest is its potential use in the treatment of substance use disorders, particularly in combination with other therapies such as cognitive-behavioral therapy. Another area of research is the development of more potent and selective NPY2R antagonists based on the structure of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide. Finally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide.
Synthesemethoden
The synthesis of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide involves the reaction of 3-bromo-5-methylbenzoic acid with cyclopentylamine and N,N-dimethylformamide (DMF) in the presence of triethylamine. The resulting intermediate is then treated with 2-aminoethyl-1-cyclopentanol and DMF to yield N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide has been studied for its potential use in the treatment of various disorders, including anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also be effective in reducing drug-seeking behavior in addiction.
Eigenschaften
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-10-6-12(8-13(16)7-10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMANDDSBYZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC(CN)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.